2-Isobutylthiophene

説明

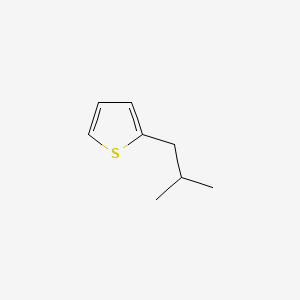

Structure

3D Structure

特性

IUPAC Name |

2-(2-methylpropyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12S/c1-7(2)6-8-4-3-5-9-8/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNOAPDUAPUERP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340670 | |

| Record name | 2-Isobutylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32741-05-2 | |

| Record name | 2-Isobutylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 2 Isobutylthiophene

Established Synthetic Routes to 2-Isobutylthiophene

The synthesis of this compound, a substituted thiophene (B33073), can be achieved through various established routes that focus on either constructing the thiophene ring with the isobutyl group already in place or by attaching the isobutyl group to a pre-existing thiophene ring.

Classical Heterocycle Annulation Approaches

Classical heterocycle annulation reactions are fundamental in forming the thiophene ring from acyclic precursors. These methods involve the formation of carbon-sulfur bonds to close the ring. While specific examples detailing the synthesis of this compound via every classical method are not extensively documented, the principles of these reactions can be applied.

One of the most prominent methods is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. mdpi.comresearchgate.net For the synthesis of this compound, the required precursor would be a 1,4-dicarbonyl compound bearing an isobutyl group at the appropriate position.

Another significant approach is the Gewald aminothiophene synthesis , which is particularly useful for producing 2-aminothiophenes. researchgate.netderpharmachemica.com While this would not directly yield this compound, it represents a versatile method for creating substituted thiophenes that could potentially be converted to the desired product through subsequent reactions. The Fiesselmann thiophene synthesis is another valuable ring-closure method. acs.org

Thiophene Ring Formation Strategies

Modern synthetic strategies often provide more direct and efficient routes to substituted thiophenes. One such method involves the reaction of 2-lithiothiophene with trialkylboranes, followed by treatment with iodine. This approach has been successfully used to synthesize 2-alkylthiophenes, including this compound, in good yields. oup.com Specifically, the reaction of 2-thienyllithium (B1198063) with triisobutylborane, followed by iodine treatment, yields this compound. oup.com

The following table summarizes the yield of 2-alkylation of thiophene with various trialkylboranes.

| Organoborane (R₃B) | R Group | Product | Yield (%) |

| Tripropylborane | Propyl | 2-Propylthiophene | 62 |

| Tributylborane | Butyl | 2-Butylthiophene | 91 |

| Triisobutylborane | Isobutyl | This compound | 95 |

| Tri-s-butylborane | s-Butyl | 2-s-Butylthiophene | 100 |

| Trioctylborane | Octyl | 2-Octylthiophene | 66 |

| Tricyclopentylborane | Cyclopentyl | 2-Cyclopentylthiophene | 89 |

| Table 1: 2-Alkylation of Thiophene with Trialkylboranes. oup.com |

This method is advantageous as it often provides high yields and is suitable for attaching secondary alkyl groups, which can be challenging with other methods due to competing elimination reactions. oup.com

Functionalization and Derivatization Strategies

The thiophene ring in this compound is susceptible to various functionalization and derivatization reactions, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Thiophene is more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions often proceeding under milder conditions. pearson.comwikipedia.orgmsu.edu The substitution preferentially occurs at the C2 (α) position. Since the C2 position in this compound is already occupied, electrophilic substitution is expected to occur at the C5 position, which is the other α-position. If both α-positions (C2 and C5) are blocked, substitution will then occur at a β-position (C3 or C4). derpharmachemica.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the aromatic pi-system to form a resonance-stabilized carbocation intermediate (arenium ion). wikipedia.orgmasterorganicchemistry.com

Deprotonation to restore the aromaticity of the ring. wikipedia.orgmasterorganicchemistry.com

Halogenation is a common electrophilic aromatic substitution reaction for thiophenes. wikipedia.org While direct halogenation of this compound would be expected to yield the 5-halo-2-isobutylthiophene, specific literature on this exact reaction is sparse. However, related reactions on similar substrates provide insight. For instance, the bromination of carboxylic acids can be achieved using the Hell-Volhard-Zelinsky (HVZ) reaction, which involves Br₂ and a catalytic amount of PBr₃. masterorganicchemistry.comuomustansiriyah.edu.iqlibretexts.orgopenstax.org This reaction typically results in the bromination at the alpha-carbon of the carboxylic acid. masterorganicchemistry.comlibretexts.orgopenstax.org

In the context of thiophenes, the bromination of ethyl 5-alkylthiophene-2-carboxylates serves as a relevant example. The presence of the activating alkyl group at the C5 position and the deactivating carboxylate group at the C2 position directs the incoming electrophile. The bromination of such compounds is a key step in the synthesis of various derivatives.

The following table illustrates the bromination of a generic ethyl 5-alkylthiophene-2-carboxylate.

| Starting Material | Reagents | Product |

| Ethyl 5-alkylthiophene-2-carboxylate | Br₂, Acetic Acid | Ethyl 4-bromo-5-alkylthiophene-2-carboxylate |

| Table 2: Bromination of Ethyl 5-alkylthiophene-2-carboxylate. |

In this case, bromination occurs at the C4 position. This is because the C5 position is occupied by the alkyl group, and the C2 position holds the deactivating ester group. The directing effects of these substituents guide the bromine to the available C4 position.

The regioselectivity of electrophilic substitution on a substituted thiophene ring is dictated by the electronic properties of the existing substituent. beilstein-journals.org

Activating groups (electron-donating groups like alkyl groups) direct incoming electrophiles to the ortho and para positions relative to themselves. In the five-membered thiophene ring, this corresponds primarily to the other α-position (C5) and to a lesser extent the adjacent β-position (C3).

Deactivating groups (electron-withdrawing groups like nitro or carboxyl groups) direct incoming electrophiles to the meta position.

For this compound, the isobutyl group is an activating group. Therefore, electrophilic substitution is strongly directed to the C5 position. If the C5 position is already substituted, the reaction will then favor the C3 position. This predictable regioselectivity is a cornerstone of synthetic strategies involving thiophene derivatives. beilstein-journals.orgrsc.org

Cross-Coupling Methodologies for Side-Chain Modification

Cross-coupling reactions are fundamental in modifying the side-chains of thiophene derivatives, including this compound. These reactions facilitate the formation of carbon-carbon bonds, allowing for the introduction of various functional groups.

A notable method for the synthesis of 2-alkylthiophenes involves the reaction of 2-lithiothiophene with trialkylboranes, followed by treatment with iodine. This process yields 2-alkylated derivatives, and in the case of using triisobutylborane, it produces this compound with a high yield of 95%. oup.com The general applicability of this method is demonstrated by its success with various trialkylboranes to produce corresponding 2-alkylthiophenes. oup.com

The Suzuki-Miyaura cross-coupling is another pivotal technique, widely recognized for its mild reaction conditions and functional group tolerance. lumenlearning.commdpi.com This palladium-catalyzed reaction typically couples an organoboron compound with a halide. lumenlearning.commdpi.com For instance, the synthesis of a derivative, N-butyloxycarbonyl-3-(4-imidazol-1-ylmethylphenyl)-5-isobutylthiophene-2-sulfonamide, utilizes a Suzuki coupling, highlighting its utility in constructing complex molecules bearing the this compound moiety. nih.gov The versatility of Suzuki coupling extends to its compatibility with aqueous conditions, which is advantageous when dealing with complex, water-soluble substrates like peptides. lumenlearning.commdpi.com

Nucleophilic Addition and Substitution Reactions

Nucleophilic reactions are central to the synthesis and functionalization of thiophene compounds. These reactions involve an electron-rich nucleophile attacking an electron-poor center. libretexts.orglibretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution: In the context of preparing precursors for thiophene derivatives, nucleophilic substitution is a key step. For example, the synthesis of 2-thiopheneacetic acid, a related compound, can involve the reaction of 2-chloromethyl-thiophene with sodium cyanide. google.com This reaction, where the cyanide ion acts as a nucleophile to displace the chloride, is a classic example of nucleophilic substitution. savemyexams.comchemguide.co.uk The reaction is often facilitated by a phase-transfer catalyst like tetrabutyl-ammonium-bromide in an aqueous medium. google.com

Nucleophilic Addition: While direct nucleophilic addition to the thiophene ring of this compound is less common due to the ring's aromaticity, this type of reaction is crucial in the synthesis of precursors. Aldehydes and ketones, which can be precursors to substituted thiophenes, readily undergo nucleophilic addition. libretexts.org The mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated. libretexts.org

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry has embraced advanced techniques to improve reaction efficiency, reduce environmental impact, and enhance product yields. These methods are particularly relevant to the synthesis of thiophene derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comresearchgate.net This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. rsc.org For instance, the microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines, which are structurally related to thiophenes, has been achieved in very short reaction times with good to excellent yields. beilstein-journals.org The synthesis of azlactone derivatives, another application, demonstrates high yields in short reaction times under microwave irradiation. rhhz.net Similarly, the preparation of various thiophene oligomers via Suzuki coupling has been successfully performed under solvent-free, microwave-assisted conditions, offering a rapid and environmentally friendly route. acs.org

Ultrasonic Conditions in Thiophene Synthesis

The use of ultrasound in chemical synthesis, known as sonochemistry, provides an alternative energy source that can promote reactions. arabjchem.org Ultrasound irradiation has been shown to enhance the synthesis of various thiophene derivatives by increasing product yields and reducing reaction times. rsc.org For example, the Gewald reaction, a multicomponent reaction to produce 2-aminothiophenes, is significantly accelerated under ultrasonic conditions in an aqueous medium. tandfonline.comtandfonline.com This method is considered environmentally friendly as it often uses water as a solvent and can proceed without the need for additional catalysts. tandfonline.com The synthesis of 2-acetyl thiophene has also been shown to benefit from ultrasound irradiation, leading to milder reaction conditions and shortened reaction times. lnpu.edu.cn

Solvent-Free Reaction Environments

Conducting reactions without a solvent offers significant environmental and economic advantages by reducing waste and simplifying purification processes. Several synthetic routes for thiophene derivatives have been adapted to solvent-free conditions. The Gewald synthesis of 2-aminothiophene derivatives has been successfully carried out under solvent-free conditions by simply stirring the reactants at room temperature. psu.edu Another approach utilizes high-speed ball milling for the solvent-free Gewald reaction, which can be catalytic in base and proceed under aerobic conditions. mdpi.com Additionally, microwave-assisted synthesis of thiophene oligomers has been effectively performed on a solid support like aluminum oxide in the absence of a solvent. acs.org

Heterogeneous Catalysis in Thiophene Synthesis

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous due to their ease of separation and potential for reuse.

Cesium Carbonate: Cesium carbonate has been employed as an efficient, reusable, and green heterogeneous base catalyst for the synthesis of 2-aminothiophenes via the Gewald reaction. iaea.orgkoreascience.kr The reaction proceeds under heating in refluxing ethanol, and the catalyst can be recycled multiple times without a significant loss of activity. iaea.orgresearchgate.net

Polyphosphoric Acid (PPA): Polyphosphoric acid is a widely used acidic catalyst in organic synthesis for cyclization and acylation reactions. acs.orgccsenet.org It has been used in the synthesis of thiophene-fused cyclopentanones. mdpi.com For large-scale syntheses, silica-supported polyphosphoric acid (PPA-SiO₂) has been developed as an efficient and reusable heterogeneous catalyst. researchgate.net This supported catalyst has been used in various reactions, including condensation and cyclization, offering benefits such as easy work-up and mild acidic conditions. researchgate.net

Table of Reaction Conditions for 2-Alkylthiophene Synthesis

| Reactants | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Lithiothiophene, Triisobutylborane | Iodine | Ether, -78 °C to RT | This compound | 95 | oup.com |

| 2-Lithiothiophene, Tri-n-butylborane | Iodine | Ether, -78 °C to RT | 2-Butylthiophene | 91 | oup.com |

| 2-Lithiothiophene, Tri-s-butylborane | Iodine | Ether, -78 °C to RT | 2-s-Butylthiophene | 100 | oup.com |

| 2-Lithiothiophene, Tricyclopentylborane | Iodine | Ether, -78 °C to RT | 2-Cyclopentylthiophene | 82 | oup.com |

| Reaction Type | Technique | Catalyst/Medium | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Gewald Reaction | Ultrasound | H₂O/Et₂NH | Minutes, RT | Rapid, efficient, green | tandfonline.com |

| Gewald Reaction | Solvent-Free | Morpholine | Room Temperature | Environmentally friendly | psu.edu |

| Suzuki Coupling | Microwave | Al₂O₃, Solvent-Free | Minutes, High Temp | Rapid, efficient, green | acs.org |

| Gewald Reaction | Heterogeneous | Cesium Carbonate | Refluxing Ethanol | Reusable catalyst, high yields | iaea.org |

Ionic Liquid Phase Support for Thiophene Synthesis

The application of ionic liquids (ILs) as soluble supports represents a significant advancement in the synthesis of thiophene derivatives, aligning with the principles of green chemistry. researchgate.nettandfonline.comclockss.org This methodology, known as ionic liquid-phase organic synthesis (IoLiPOS), combines the benefits of homogeneous catalysis with the ease of product separation typical of heterogeneous systems. tandfonline.com ILs are salts with low melting points that are often considered green reaction media due to their negligible vapor pressure, thermal stability, and recyclability. iosrjournals.orgbenthamscience.com

The synthesis process typically involves a "task-specific ionic liquid" (TSIL), which is an ionic liquid functionalized with a specific group, such as a hydroxyl group. tandfonline.comclockss.org For instance, 1-(2-hydroxylethyl)-3-methylimidazolium tetrafluoroborate (B81430) ([2-hydemim][BF4]) has been used as a soluble support. tandfonline.comclockss.org The synthesis begins by attaching a reactant to the functional group of the IL. researchgate.net The subsequent reactions to form the thiophene ring are carried out in a homogeneous solution phase, which can be an organic solvent where the IL-supported species is soluble or the IL itself. researchgate.net This approach allows for easy monitoring of the reaction progress using standard analytical techniques like NMR and IR. researchgate.net

A prime example of this method is the Gewald synthesis of 2-aminothiophenes. researchgate.nettandfonline.comresearchgate.net In this reaction, a ketone or aldehyde, a cyanoacetate, and elemental sulfur are used. clockss.org The cyanoacetic acid is first anchored to the hydroxyl group of the TSIL. researchgate.net The multicomponent condensation reaction then proceeds in a homogeneous phase. researchgate.nettandfonline.com Upon completion, the IL-supported product is precipitated by adding a less polar solvent, such as diethyl ether. researchgate.netclockss.org The product can then be easily filtered and washed, while the ionic liquid can be recovered and reused for subsequent batches with minimal loss of activity. researchgate.net This method offers numerous advantages, including high loading capacity, simple and efficient purification without the need for chromatography, shorter reaction times, and excellent product yields and purities. researchgate.nettandfonline.comresearchgate.net

Table 1: Application of Ionic Liquids in Thiophene Synthesis

This interactive table summarizes the use of ionic liquids as described in research for the synthesis of thiophene derivatives.

| Reaction Type | Ionic Liquid Used (Example) | Role of Ionic Liquid | Key Advantages | Yield | Reference |

| Gewald Synthesis of 2-Aminothiophenes | 1-(2-hydroxylethyl)-3-methylimidazolium tetrafluoroborate ([2-hydemim][BF4]) | Soluble Support & Reaction Medium | High loading capacity, easy separation, no chromatography, recyclable support. | Good to Excellent | researchgate.net, tandfonline.com |

| Synthesis of Thiophene Isoxazolines | 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) | Biphasic Solvent System (with water/acetic acid) | Exceptional yields, mild conditions, simple methodology. | Excellent | iosrjournals.org |

| General Alkylation of Thiophenes | N/A (General Application) | Catalyst & Solvent | Potential alternative for desulfurization, mild operating conditions. | - | researchgate.net |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Investigations primarily focus on kinetic studies to determine reaction rates and computational transition state analysis to map out energy landscapes of reaction pathways.

The reactions of this compound, particularly electrophilic aromatic substitution (EAS), are analyzed through kinetic studies to determine the rate law, which mathematically describes the relationship between reactant concentrations and the reaction rate. dalalinstitute.comlibretexts.org For thiophene and its alkylated derivatives, EAS is a characteristic reaction. derpharmachemica.compearson.com The general mechanism involves the attack of an electrophile on the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. dalalinstitute.comlumenlearning.com This is typically the slow, rate-determining step. rahacollege.co.in Subsequently, a proton is lost from the ring, restoring its aromaticity and yielding the substituted product. dalalinstitute.com

Rate = k[C₈H₁₂S][E⁺]

Where:

[C₈H₁₂S] is the molar concentration of this compound.

[E⁺] is the molar concentration of the electrophile.

k is the rate constant.

This rate law indicates that the reaction is first-order with respect to this compound and first-order with respect to the electrophile concentration . dalalinstitute.com The isobutyl group is an electron-donating group, which activates the thiophene ring towards electrophilic attack, making the reaction faster compared to unsubstituted benzene. masterorganicchemistry.com The substitution occurs preferentially at the 2-position (if vacant) or the 5-position due to the superior stabilization of the carbocation intermediate when the electrophile adds to a carbon adjacent to the sulfur atom. pearson.comrsc.org

Table 2: Illustrative Reaction Order for Electrophilic Substitution of this compound

This table presents hypothetical data to illustrate the first-order relationship with respect to the electrophile concentration, assuming the concentration of this compound is held constant.

| Experiment | Initial [Electrophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 3.0 x 10⁻⁴ |

| 3 | 0.30 | 4.5 x 10⁻⁴ |

| 4 | 0.40 | 6.0 x 10⁻⁴ |

Transition state analysis, primarily through computational quantum chemistry methods like Density Functional Theory (DFT), provides deep insights into the reaction pathways of thiophenes. mdpi.comresearchgate.net These studies calculate the potential energy surfaces of a reaction, identifying the structures and energies of reactants, intermediates, products, and, crucially, the transition states that connect them. acs.orgacs.org The energy of the transition state determines the activation energy (Ea) of a reaction, which is a key factor governing its rate. nih.gov

For reactions involving thiophene derivatives, such as oxidation, computational studies have elucidated the most favorable mechanisms. For example, the reaction of thiophene with singlet oxygen is proposed to proceed via a [2+4] cycloaddition, forming an endoperoxide intermediate through a specific transition state. mdpi.comacs.org The stability of this transition state is influenced by substituents on the thiophene ring. mdpi.com

Research on 2-methylthiophene, a close analogue of this compound, has shown that alkylation of the thiophene ring can lower the energy barrier for certain addition pathways compared to unsubstituted thiophene. acs.orgacs.org Electron-donating substituents, such as the isobutyl group, increase the electron density of the ring, which can stabilize the positively charged transition state in electrophilic attack, thus lowering the activation energy and increasing the reaction rate. mdpi.com This aligns with experimental kinetic data. mdpi.com Computational studies can also predict the regioselectivity of reactions by comparing the activation energies of transition states leading to different isomers.

Table 3: Selected Computational Findings on Thiophene Reaction Mechanisms

This table summarizes key findings from computational studies on the reactivity of thiophene and its derivatives.

| Reaction Studied | Computational Method | Key Finding | Implication for this compound | Reference |

| Oxidation of Thiophene & 2-Methylthiophene with O₂ | ab initio (MP2/6-311++G(d,p), G4MP2) | Alkylation of the thiophene ring lowers the barrier height for the addition pathway. | The isobutyl group is expected to lower the activation energy, enhancing reactivity. | acs.org, acs.org |

| Oxidation of Thiophene Derivatives by Singlet Oxygen | DFT (ωB97X-D3/def2-TZVP) | The reaction proceeds via a concerted [2+4] cycloaddition. Electron-donating groups increase reactivity. | The isobutyl group would increase the rate of oxidation. | mdpi.com |

| Thiophene S-oxide Rearrangement | DFT (6-31G+(d,p)) | The rearrangement to an oxathiine has a relatively high energy of activation (~30 kcal/mol). | Indicates that S-oxide intermediates, if formed, may be prone to other reactions rather than simple rearrangement. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and related compounds is increasingly being guided by the principles of green chemistry, which aim to design chemical processes that are environmentally benign, safer, and more efficient. nih.gov This involves a focus on aspects like atom economy, the use of safer solvents, energy efficiency, and waste prevention. acs.orgsemanticscholar.org

One of the core tenets of green chemistry is the replacement of hazardous and volatile organic solvents (VOCs). dcu.ie For thiophene synthesis, researchers have explored using water as a reaction medium. pib.gov.in A patented method for producing benzo[b]thiophenes, for example, utilizes a water medium at room temperature in an open-air atmosphere, which eliminates the need for organic solvents, saves energy, and reduces pollution. pib.gov.in Another green alternative is the use of polyethylene (B3416737) glycol (PEG-400) as a non-toxic, recyclable phase transfer catalyst and reaction medium for the alkylation of thiophene derivatives, achieving high yields. wisdomlib.org

Another key principle is maximizing atom economy, which seeks to incorporate the maximum amount of starting materials into the final product. acs.org This is often achieved through the development of one-pot, multi-step reactions. nih.govmatanginicollege.ac.in Such processes reduce the number of intermediate purification steps, thereby saving solvents, energy, and labor, and minimizing waste generation. nih.gov An iodine-mediated one-pot iodocyclization/alkylation strategy for synthesizing substituted benzo[b]thiophenes exemplifies this approach, generating complex molecules in a single, environmentally benign step. nih.gov

The use of catalysis is superior to stoichiometric reagents. acs.org Green syntheses often employ efficient catalysts that can be recovered and reused. pib.gov.in For instance, a copper acetate (B1210297) and tetrabutylammonium (B224687) chloride catalytic system has been used in water for the synthesis of 2-acylbenzo[b]thiophenes, where the catalyst can be recovered and reused. pib.gov.in Applying these principles—using safer solvents like water or PEG, designing one-pot syntheses, and employing recyclable catalysts—provides a clear framework for developing sustainable and efficient manufacturing processes for this compound.

Table 4: Comparison of Hypothetical Synthetic Approaches for Alkylated Thiophenes

This table contrasts a traditional synthesis approach with a greener alternative based on the principles discussed.

| Feature | Traditional Approach (e.g., Friedel-Crafts) | Greener Chemistry Approach |

| Solvent | Volatile Organic Solvents (e.g., CS₂, Nitrobenzene) | Water, Polyethylene Glycol (PEG), or Ionic Liquids |

| Catalyst | Stoichiometric Lewis Acids (e.g., AlCl₃) | Recyclable catalysts (e.g., Copper-based, Phase Transfer Catalysts) |

| Process | Multiple steps with intermediate isolation and purification. | One-pot, multi-component reactions. |

| Energy | Often requires high temperatures or reflux conditions. | Room temperature or mild heating (e.g., via microwave irradiation in ILs). |

| Waste | Significant generation of solvent and acidic aqueous waste. | Minimal waste, recyclable solvent/catalyst, higher atom economy. |

| Safety | Use of hazardous/toxic reagents and solvents; potential for unpleasant odors (sulfur compounds). | Use of safer, non-toxic materials; reduced risk of explosion or exposure. |

Advanced Spectroscopic Characterization of 2 Isobutylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms within 2-isobutylthiophene and its derivatives can be determined.

Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the types of hydrogen atoms and their neighboring environments within a molecule. oregonstate.edu For this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons on the thiophene (B33073) ring and the isobutyl side chain.

The protons on the thiophene ring typically appear in the aromatic region of the spectrum, generally between 6.0 and 8.0 ppm. The exact chemical shifts are influenced by the substitution pattern. In 2-substituted thiophenes, the protons at positions 3, 4, and 5 will have distinct chemical shifts and coupling patterns that allow for their unambiguous assignment. For instance, in a related compound, 2-methylthiophene, the methyl protons appear at a distinct chemical shift, and the ring protons show specific coupling patterns that aid in their assignment. hmdb.ca

The isobutyl group gives rise to a set of signals in the aliphatic region of the spectrum (typically 0.8-3.0 ppm). This includes a doublet for the two equivalent methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) protons adjacent to the thiophene ring. The integration of these signals corresponds to the number of protons in each environment, further confirming the structure.

A representative, though not specific to this compound, ¹H NMR data table for a substituted thiophene is provided below to illustrate the typical data obtained.

Interactive Data Table: Illustrative ¹H NMR Data for a 2-Substituted Thiophene Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Thiophene H-5 | 7.18 | dd | 5.1, 1.2 | 1H |

| Thiophene H-3 | 6.98 | dd | 3.5, 1.2 | 1H |

| Thiophene H-4 | 6.95 | dd | 5.1, 3.5 | 1H |

| -CH₂- (isobutyl) | 2.75 | d | 7.2 | 2H |

| -CH- (isobutyl) | 2.05 | m | - | 1H |

| -CH₃ (isobutyl) | 0.95 | d | 6.6 | 6H |

Note: This is a generalized representation. Actual values for this compound may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. chemicalbook.comchemicalbook.comhmdb.cahmdb.ca

The carbon atoms of the thiophene ring typically resonate in the downfield region of the spectrum (around 120-150 ppm). oregonstate.edu The carbon atom attached to the isobutyl group (C2) will have a chemical shift distinct from the other ring carbons. The carbons of the isobutyl side chain will appear in the upfield, aliphatic region (typically 10-40 ppm). oregonstate.edu The chemical shifts provide direct evidence for the different carbon environments within the molecule.

Below is an interactive data table with predicted ¹³C NMR chemical shifts for this compound, which helps in the structural confirmation.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C2 | ~145 |

| Thiophene C5 | ~127 |

| Thiophene C3 | ~125 |

| Thiophene C4 | ~123 |

| -CH₂- (isobutyl) | ~38 |

| -CH- (isobutyl) | ~30 |

| -CH₃ (isobutyl) | ~22 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

For more complex thiophene derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are employed for complete structural elucidation. emerypharma.commdpi.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to establish the connectivity of protons within the isobutyl group and their relationship to the thiophene ring protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. columbia.edu This allows for the unambiguous assignment of which proton is attached to which carbon, confirming the assignments made from the ¹H and ¹³C NMR spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu This is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for confirming the attachment of the isobutyl group to the C2 position of the thiophene ring. columbia.eduacdlabs.com

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a ¹³C NMR experiment that provides information about the number of hydrogens attached to each carbon. DEPT-90 spectra show only CH signals, while DEPT-135 spectra show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. This helps to differentiate between the various types of carbon atoms in the isobutyl side chain.

These advanced techniques, when used in combination, provide a comprehensive and unambiguous picture of the molecular structure of this compound and its derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. rsc.orgucalgary.ca It also provides structural information through the analysis of fragmentation patterns. acdlabs.com

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. acdlabs.com In the context of thiophene derivatives, ESI-MS is often employed when the molecule has been functionalized with polar groups that are amenable to ionization in solution. csic.es For instance, if this compound is part of a larger, more complex molecule with ionizable functional groups, ESI-MS can provide the molecular weight of the entire species, often as a protonated molecule [M+H]⁺ or other adducts. qucosa.deacs.orgacs.org This technique is valuable for confirming the successful synthesis of complex thiophene-containing compounds. epo.org

Electron ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. acdlabs.comuni-saarland.de This process not only creates a molecular ion (M⁺) but also causes extensive fragmentation of the molecule. uni-saarland.de The resulting mass spectrum is a unique fingerprint of the compound, showing the molecular ion peak and a series of fragment ion peaks. nih.gov

For this compound, the EI-MS would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isobutyl group or parts of it. libretexts.org Common fragmentation pathways for alkylbenzenes, which are structurally analogous to alkylthiophenes, include the loss of an alkyl radical to form a stable cation. ucalgary.cafiveable.me A key fragmentation for this compound would be the cleavage of the C-C bond between the thiophene ring and the isobutyl group, leading to characteristic fragment ions. The analysis of these fragments helps to confirm the structure of the isobutyl side chain and its attachment to the thiophene ring. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides exceptionally precise mass measurements, making it a cornerstone for the definitive identification of this compound and its derivatives. measurlabs.cominnovareacademics.inresearchgate.net This accuracy enables the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds that have the same nominal mass. bioanalysis-zone.com For this compound, with a chemical formula of C₈H₁₂S, the theoretical exact mass is 140.0659 Da. HRMS instruments can measure this with high accuracy, confirming the compound's identity. longdom.org

The fragmentation patterns observed in HRMS offer deep insights into the molecular structure. uni-saarland.de When subjected to techniques like electron ionization, this compound typically fragments. A common fragmentation pathway involves the loss of a propyl radical (C₃H₇•), leading to a prominent fragment ion with a mass-to-charge ratio (m/z) of 97. This fragment corresponds to a methyl-substituted thiophene ring. HRMS can verify the elemental composition of this and other fragments, providing a detailed structural fingerprint of the molecule. uni-saarland.de

Table 1: Illustrative HRMS Data for this compound

| Ion | Formula | Calculated Mass (Da) |

|---|---|---|

| Molecular Ion [M]⁺• | C₈H₁₂S | 140.0659 |

| [M-C₃H₇]⁺ | C₅H₅S | 97.0112 |

| [M-C₄H₉]⁺ | C₄H₃S | 83.9982 |

This table presents theoretical exact masses for the parent ion and major fragments of this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis, capable of detecting most elements at trace and ultra-trace levels. mdpi.comclhc.nl While not directly used for the structural elucidation of organic molecules like this compound, ICP-MS is invaluable when this compound is integrated into larger systems, such as organometallic polymers or materials where it may act as a ligand or monomer. rsc.orgrsc.org

For instance, if this compound is a component in a conductive polymer doped with metallic elements, ICP-MS is the ideal method for quantifying the concentration of these dopants. rsc.orgrsc.org The technique's argon plasma, reaching temperatures of 6,000–10,000 K, ensures complete atomization and ionization of the sample, enabling detection of metal concentrations down to the parts-per-trillion (ppt) range. mdpi.comnih.gov Furthermore, coupling Gas Chromatography with ICP-MS (GC-ICP-MS) allows for compound-specific analysis of organosulfur compounds by separating them before elemental and isotopic analysis of sulfur. curtin.edu.auresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and probing the molecular structure of this compound by analyzing its molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending of its chemical bonds. evitachem.com

Key vibrational frequencies are associated with both the thiophene ring and the isobutyl substituent. Aromatic C-H stretching vibrations of the thiophene ring are found around 3100-3000 cm⁻¹. The C=C stretching vibrations within the ring appear near 1500-1400 cm⁻¹. A diagnostic band for substituted thiophenes is the C-S stretching vibration, typically located in the 800-600 cm⁻¹ range. For the isobutyl group, aliphatic C-H stretching vibrations are prominent between 2960-2870 cm⁻¹, with bending vibrations appearing around 1465 cm⁻¹ and 1370 cm⁻¹. In polymeric derivatives, such as those containing hydrogen bonds, shifts in vibrational bands, for example in the N-H or O-H stretching regions, can be observed. osti.gov

Table 2: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretch (aromatic) | 3070 | Thiophene Ring |

| C-H stretch (aliphatic) | 2955-2870 | Isobutyl Group |

| C=C stretch | 1450 | Thiophene Ring |

| CH₂ bend | 1465 | Isobutyl Group |

| CH₃ bend (asymmetric) | 1385 | Isobutyl Group |

| CH₃ bend (symmetric) | 1365 | Isobutyl Group |

| C-S stretch | 700 | Thiophene Ring |

This table outlines the principal vibrational modes and their expected frequencies for this compound.

Raman Spectroscopy and Tip-Enhanced Raman Spectroscopy (TERS)

Raman spectroscopy offers complementary vibrational information to FTIR. It measures the inelastic scattering of monochromatic light, often revealing vibrations that are weak or absent in IR spectra. For this compound, symmetric vibrations like the thiophene ring's breathing mode typically produce strong Raman signals.

Tip-Enhanced Raman Spectroscopy (TERS) advances this technique to the nanoscale, providing chemical information with high spatial resolution. researchgate.netacs.orgresearchgate.net By using a sharp, metallic tip, the Raman signal from molecules directly beneath it is significantly amplified. acs.orgbeilstein-journals.org While specific TERS studies on this compound are not extensively documented, the technique is highly applicable for its derivatives, particularly in studying their arrangement in self-assembled monolayers or within polymer matrices. researchgate.netbeilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within this compound and its derivatives. The thiophene ring acts as a chromophore, absorbing UV light and promoting electrons to higher energy orbitals (π → π* transitions).

In a non-polar solvent, this compound typically shows a primary absorption maximum (λ_max) around 235 nm. The isobutyl group causes a slight red shift compared to unsubstituted thiophene. When this compound is incorporated into a conjugated polymer, like poly(3-isobutylthiophene), the extended π-conjugation significantly shifts the absorption into the visible region (400-600 nm). mdpi.com This shift is fundamental to the optoelectronic properties of these polymers. mdpi.com

Table 3: UV-Vis Absorption Data for Thiophene and Derivatives

| Compound | λ_max (nm) | Solvent |

|---|---|---|

| Thiophene | ~231 | Hexane |

| This compound | ~235 | Hexane |

| Poly(3-alkylthiophene)s | 400-600 | Chloroform |

This table compares the maximum absorption wavelengths for thiophene, its isobutyl derivative, and related polymers.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline materials. anton-paar.commalvernpanalytical.com By analyzing the pattern of X-rays diffracted by the crystal lattice, XRD reveals detailed structural information, including unit cell dimensions, space group, and atomic coordinates. libretexts.org

For a small molecule like this compound, single-crystal XRD can provide precise bond lengths and angles, as well as insights into intermolecular packing. In the case of polymeric derivatives like poly(3-alkylthiophene)s, XRD is used to assess crystallinity and the packing structure of polymer chains. capes.gov.brresearchgate.net These materials are often semi-crystalline, and their XRD patterns reveal information about the lamellar stacking of the polymer backbones and the organization of the side chains, which is crucial for understanding their electronic properties. capes.gov.brlodz.plscientific.net The lattice parameters of poly(3-alkylthiophene)s have been shown to vary with the length of the alkyl side chain. capes.gov.br

Other Spectroscopic and Surface Analytical Techniques

Beyond crystal structure, a variety of other techniques are essential for a full characterization, providing information on surface topography, elemental composition, and dielectric response.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. mdpi.comaps.org It works by scanning a sharp tip attached to a cantilever across the sample surface and measuring the deflection of the cantilever due to forces between the tip and the sample. mdpi.com This method is particularly valuable for characterizing the surface morphology of thin films and polymer samples under various conditions, including in air or liquid. mdpi.comnih.gov

For poly(this compound), AFM would be used to visualize the surface of thin films, revealing details about film uniformity, grain size, and surface roughness. These morphological features are critical as they can influence device performance in electronic applications. For instance, a smoother film surface can lead to better interfacial contact with electrodes. AFM can also be operated in different modes, such as tapping mode, to minimize damage to soft polymer samples. nih.gov The technique allows for the direct observation of the nanoscale structure of polymer chains and their arrangement on a substrate. nih.govplos.org

Auger Electron Spectroscopy (AES) is a surface-sensitive analytical technique used to determine the elemental composition of a sample's surface. The process involves bombarding the surface with a primary electron beam, which causes the ejection of an inner-shell electron from an atom. An outer-shell electron then fills this vacancy, and the excess energy is released by ejecting a second electron, known as an Auger electron. The kinetic energy of the Auger electron is characteristic of the element from which it was emitted. acs.orgcapes.gov.br

In the study of this compound and its derivatives, AES can be employed to confirm the elemental composition (carbon, sulfur, hydrogen) of the surface and to detect any impurities. capes.gov.br For polythiophene films, AES can also provide insights into the chemical bonding environment. acs.org For example, studies on the adsorption of thiophene on metal surfaces have used AES to monitor surface reactions, such as dehydrogenation and polymerization, by tracking changes in the elemental signals. capes.gov.br

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a solid specimen. nanoscience.comacademie-sciences.fr The signals that derive from electron-sample interactions reveal information about the sample's surface topography, composition, and other properties such as electrical conductivity. kpi.uanih.gov The most common imaging mode uses secondary electrons emitted from the sample to produce high-resolution images of the surface morphology. kpi.ua

For materials derived from this compound, such as polymer blends or composites, SEM is an indispensable tool for visualizing the microstructure. kpi.uadergipark.org.tr It can reveal the phase morphology, domain sizes, and the distribution of different components within the material. kpi.ua Sample preparation for SEM is relatively straightforward, and the technique can provide a representative view of the bulk structure, especially when observing a fractured or microtomed surface. kpi.ua

Dielectric Spectroscopy measures the dielectric properties of a material as a function of frequency. novocontrol.detainstruments.com It involves applying an oscillating electric field to a sample placed between two electrodes and measuring the material's response, specifically its capacitance and conductance. tainstruments.com This technique is highly sensitive to molecular motion and is widely used to study relaxation processes in polymers. researchgate.netmsrjournal.com The complex permittivity (ε*) is a key parameter derived from these measurements, with its real part (ε') representing the storage of electric energy and its imaginary part (ε'') representing the dissipation of energy. researchgate.net

For poly(this compound), a conducting polymer, dielectric spectroscopy would provide crucial information about charge transport mechanisms and molecular dynamics. Studies on similar thiophene-based polymers have shown that the dielectric properties are strongly dependent on temperature and frequency. researchgate.net At low frequencies and high temperatures, the dielectric response is often dominated by conductivity due to the migration of charge carriers. researchgate.netmsrjournal.com By analyzing the frequency dependence of the complex permittivity and conductivity, researchers can identify different relaxation processes, such as those related to the glass transition or side-chain motions.

Table 3: Illustrative Dielectric Properties of Thiophene-Based Polymers

| Polymer | Frequency (kHz) | Temperature (°C) | Real Permittivity (ε') | Imaginary Permittivity (ε'') |

|---|---|---|---|---|

| Polythiophene (PT) | 4 | 50 | ~15 | ~100 |

| Polythiophene (PT) | 4 | 150 | ~10 | ~500 |

| Poly(thiophene acetic acid) (PTAA) | 4 | 50 | ~25 | ~150 |

| Poly(thiophene acetic acid) (PTAA) | 4 | 150 | ~18 | ~800 |

Data is approximated from graphical representations in a study on polythiophene and its derivatives to illustrate typical values and trends. researchgate.net

Mössbauer Spectroscopy

Mössbauer spectroscopy is a technique that probes the interactions between the nucleus of an atom and its surrounding electronic environment. illinois.edu It is particularly useful for studying iron-containing compounds, providing information on oxidation states, local symmetry, and magnetic properties. illinois.edudiva-portal.org While not a primary technique for characterizing organic molecules like this compound directly, it becomes relevant when studying organometallic derivatives or materials where this compound acts as a ligand or is part of a larger structure containing a Mössbauer-active nucleus, such as 57Fe, 119Sn, or 191Ir. illinois.edu

The key parameters obtained from a Mössbauer spectrum are the isomer shift (IS), quadrupole splitting (QS), and magnetic field splitting. mdpi.com The isomer shift provides information about the oxidation state of the nucleus, while quadrupole splitting gives insight into the symmetry of the local electronic environment. mdpi.com Magnetic field splitting is observed in magnetically ordered materials. diva-portal.org

In the context of this compound derivatives, for instance, if it were incorporated into an iron-containing polymer or catalyst, Mössbauer spectroscopy could be employed to characterize the iron centers. For example, the spectra of such materials might show a single peak characteristic of a γ-phase (FCC structure) or a more complex pattern indicating the presence of both α-phase (BCC structure) and γ-phase components. mdpi.com The analysis of these spectra would involve fitting the data with components representing different iron species, such as doublets with small quadrupole splitting. mdpi.com

It is important to note that Mössbauer spectroscopy is typically performed on solid samples at low temperatures, often below 10 K, to increase the probability of recoilless gamma-ray absorption. illinois.edu

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgunimi.itcea.fr The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. micro.org.au The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a characteristic set of binding energies, allowing for elemental identification. wikipedia.org

For this compound, XPS can provide valuable information about the elemental composition (carbon, sulfur) and the chemical state of these elements. A typical XPS analysis begins with a survey scan to identify all the elements present on the surface. wikipedia.org High-resolution spectra are then acquired for the elements of interest to determine their chemical states.

The binding energy of an electron is sensitive to the chemical environment of the atom. For example, the C 1s peak in the XPS spectrum of this compound would consist of multiple components corresponding to the different types of carbon atoms in the molecule (e.g., carbons in the thiophene ring, and carbons in the isobutyl group). The binding energy of the S 2p peak would be characteristic of a sulfur atom in a thiophene ring.

In studies involving derivatives or polymers of this compound, XPS can be used to monitor changes in surface chemistry. For instance, if this compound is part of a catalyst, XPS can reveal the oxidation state of the catalytically active metal and how it changes during a reaction. unimi.it

Table 1: Representative XPS Data for Thiophene-Containing Systems

| Element | Orbital | Binding Energy (eV) | Chemical State Information |

| C | 1s | ~284.8 | Adventitious carbon reference |

| C | 1s | Varies | Different C environments (e.g., C-C, C-H, C-S) |

| S | 2p | ~164.0 | Thiophenic sulfur |

| O | 1s | ~532.0 | Surface oxidation or adsorbed oxygen |

Note: The binding energies are approximate and can vary depending on the specific chemical environment and instrument calibration. The C 1s peak at ~284.8 eV from adventitious carbon is often used for charge correction. wikipedia.org

Spectroscopic Data Interpretation and Correlation with Theoretical Models

The interpretation of spectroscopic data for this compound and its derivatives is greatly enhanced by correlation with theoretical models. yokogawa.com Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and understanding spectroscopic properties. nih.gov

Theoretical calculations can provide insights into molecular geometry, vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts. nih.gov By comparing theoretically calculated spectra with experimental data, a more detailed and accurate assignment of spectral features can be achieved. frontiersin.org

For instance, in vibrational spectroscopy, theoretical calculations can help to assign the various absorption bands in the IR and Raman spectra to specific vibrational modes of the molecule. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, aiding in the interpretation of UV-Vis data. nih.gov

The correlation between experimental and theoretical data often involves scaling the calculated frequencies to account for systematic errors in the computational methods. nih.gov The agreement between the scaled theoretical data and the experimental data can then be used to validate the accuracy of the computational model.

Furthermore, theoretical models can be used to study the effects of substituents, conformation, and intermolecular interactions on the spectroscopic properties of this compound. This can provide a deeper understanding of the structure-property relationships in these compounds.

The process often involves:

Geometry Optimization: Finding the most stable three-dimensional structure of the molecule using methods like DFT. nih.gov

Frequency Calculations: Calculating the vibrational frequencies and intensities to generate theoretical IR and Raman spectra. mdpi.com

Electronic Transition Calculations: Using TD-DFT or other methods to predict UV-Vis absorption wavelengths and oscillator strengths. nih.gov

NMR Chemical Shift Calculations: Employing methods like the Gauge-Independent Atomic Orbital (GIAO) method to predict 1H and 13C NMR chemical shifts. frontiersin.org

By integrating experimental spectroscopic data with theoretical calculations, a comprehensive understanding of the molecular and electronic structure of this compound and its derivatives can be achieved. This combined approach is crucial for the rational design of new materials with desired spectroscopic and functional properties.

Computational Chemistry and Theoretical Studies of 2 Isobutylthiophene

Quantum Chemical Methods for Molecular Modeling

Quantum chemical methods are a class of computational chemistry techniques rooted in quantum mechanics, aimed at solving the electronic Schrödinger equation to predict molecular properties. researchgate.net These methods, often categorized as ab initio ("from the beginning"), use fundamental physical constants to model molecular systems, avoiding reliance on empirical parameters. researchgate.net Two of the most prominent theories that form the foundation of these studies are wave function theory (WFT) and density functional theory (DFT). Both approaches provide reasonable solutions that often align well with experimental findings. For molecules like 2-isobutylthiophene, these methods can elucidate aspects such as molecular structure, charge distribution, and reaction energetics. researchgate.net

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. mdpi.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. rroij.com DFT has become exceptionally popular in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including thiophene (B33073) derivatives. mdpi.comnih.gov

Geometry optimization is a fundamental computational procedure used to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. wavefun.comunipd.it This process iteratively adjusts the atomic coordinates to lower the total energy of the molecule until a stationary point is reached where the net forces on all atoms are negligible. wavefun.com For thiophene derivatives, methods like DFT with specific basis sets (e.g., B3LYP/6-311+G(d,2p)) are commonly employed to determine the most stable molecular conformation, including key bond lengths and angles. unipd.it

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. mdpi.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scispace.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. scispace.com The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. researchgate.net

Specific published data detailing the HOMO and LUMO energy values and their distribution for this compound could not be located in the existing scientific literature.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. unipd.it The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, with different colors representing varying potential values. Typically, red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack, while blue-colored regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. unipd.it Green areas represent neutral potential. This technique provides crucial insights into molecular interactions and chemical reactivity.

A specific Molecular Electrostatic Potential (MEP) map for this compound has not been published in the available scientific research.

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements, such as core electrons, lone pairs, and chemical bonds. mdpi.com This localization provides an intuitive chemical picture of bonding. mdpi.com A key part of this analysis is the Natural Population Analysis (NPA), which calculates the distribution of electron density among the atoms in a molecule, resulting in atomic charges. mdpi.com NBO analysis also provides information about orbital hybridization and donor-acceptor (bond-antibond) interactions, which are crucial for understanding intramolecular charge transfer and delocalization effects.

Specific research findings from Natural Population Analysis (NPA) or Natural Bond Orbital (NBO) analysis for this compound are not available in the surveyed literature.

The calculation of electronic properties through computational methods provides fundamental insights into the behavior of molecules. Key properties include the energies of the frontier molecular orbitals (HOMO and LUMO) and the resulting energy gap (ΔE). researchgate.net The HOMO-LUMO gap is a crucial indicator of a molecule's electronic excitability and kinetic stability. researchgate.net A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. These calculations are often performed using DFT methods, such as B3LYP, in conjunction with appropriate basis sets like 6-31G(d), to predict the electronic and optical properties of materials like polythiophenes.

While computational studies on various thiophene derivatives are common, specific calculated values for the electronic properties and energy gap of this compound are not documented in the accessible scientific literature. nih.gov

Density Functional Theory (DFT) Calculations

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic processes of this compound.

The isobutyl group of this compound possesses rotational freedom around the C-C single bonds, leading to multiple possible conformations. MD simulations are an excellent tool for exploring the conformational landscape of this side chain and determining the relative populations of different conformers at a given temperature.

A typical MD simulation of this compound would involve placing the molecule in a simulation box, possibly with a solvent, and then simulating its motion over a period of nanoseconds or longer. Analysis of the resulting trajectory would reveal the preferred dihedral angles of the isobutyl group and the energy barriers between different conformations. This information is crucial for understanding how the shape of the molecule influences its physical properties and interactions with other molecules. Conformational analyses of other 2-substituted heterocyclic compounds have shown the importance of such studies in explaining their chemical behavior. nih.gov

In the context of medicinal chemistry, this compound could be investigated as a potential ligand for a biological receptor. MD simulations are a cornerstone of modern drug design for modeling how a ligand binds to a protein.

If a target receptor for a thiophene-based compound is identified, MD simulations can be used to:

Dock this compound into the active site of the receptor.

Simulate the dynamics of the ligand-receptor complex to assess the stability of the binding pose.

Calculate the binding free energy to predict the affinity of the ligand for the receptor.

This type of modeling has been successfully applied to other thiophene derivatives to understand their biological activity, for instance, as viral entry inhibitors. acs.org

Computational Thermochemistry and Reaction Pathway Prediction

Computational methods can accurately predict the thermochemical properties of molecules like this compound and map out the potential energy surfaces of chemical reactions.

Studies on the thermochemistry of alkylthiophenes have demonstrated that computational methods, such as G3 theory and DFT, can predict standard enthalpies of formation with high accuracy. nih.govresearchgate.net These calculations typically involve using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to reduce systematic errors.

For predicting reaction pathways, computational chemistry can be used to locate transition state structures and calculate activation energies. This is essential for understanding the kinetics of reactions involving this compound. For example, the mechanism of cycloaddition reactions involving thiophene derivatives has been elucidated using DFT calculations. chemrxiv.org

Table 2: Example of Calculated Thermochemical Data for Isomeric Acetylthiophenes

| Compound | Method | Gas-Phase Enthalpy of Formation (kJ/mol) |

|---|---|---|

| 2-Acetylthiophene | G3 | -84.5 |

| 3-Acetylthiophene | G3 | -71.2 |

Source: Data from studies on acetylthiophenes, illustrating the application of computational thermochemistry. nih.gov

Machine Learning Approaches in this compound Research

Machine learning (ML) is an emerging tool in chemical research that can accelerate the prediction of molecular properties. By training models on large datasets of known molecules, ML algorithms can learn the complex relationships between molecular structure and properties.

While there may not be extensive specific data for this compound to train a dedicated ML model, it can be included in larger datasets of thiophene derivatives to develop models for predicting properties such as:

Boiling point

Density nih.govresearchgate.net

Solubility

Toxicity

Furthermore, ML models are being developed to predict the outcomes of chemical reactions and to estimate quantum mechanical properties, such as reaction energies, at a fraction of the computational cost. rsc.orgresearchgate.net These "delta-learning" approaches use a computationally inexpensive method to generate a baseline prediction and then use an ML model to predict the correction to a high-accuracy result.

Software and Algorithmic Considerations in Computational Studies

Computational investigations into the properties of this compound rely on a suite of specialized quantum chemistry software packages. These programs implement a range of theoretical methods to solve the molecular Schrödinger equation, providing insights into molecular structure, electronics, and reactivity. Commonly employed software includes Gaussian, GAMESS (General Atomic and Molecular Electronic Structure System), ORCA, and NWChem. stackexchange.combiomolecular-modeling.comameslab.gov These packages are capable of performing ab initio and Density Functional Theory (DFT) calculations, which are the cornerstones of modern computational chemistry. iastate.edunih.gov

The choice of theoretical method is critical for balancing accuracy with computational feasibility. For a molecule like this compound, Density Functional Theory (DFT) is a prevalent choice due to its favorable combination of cost and accuracy. nih.gov Specifically, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are frequently used. mdpi.comrsc.org Beyond DFT, more computationally intensive wavefunction-based methods like second-order Møller-Plesset perturbation theory (MP2) can be used for higher accuracy, particularly for capturing electron correlation effects like dispersion forces. q-chem.com

Equally important is the selection of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. q-chem.com The size and type of basis set directly impact the accuracy and the cost of the calculation. arxiv.org Common choices for organic molecules include the Pople-style basis sets (e.g., 6-31G(d) or 6-311+G(d,p)) and Dunning's correlation-consistent basis sets. The addition of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic distribution and intermolecular interactions.

The table below summarizes the software and methods typically applied in the computational study of thiophene derivatives, which are directly applicable to this compound.

| Software Package | Commonly Used Methods | Typical Basis Sets | Key Applications |

|---|---|---|---|

| Gaussian | DFT (e.g., B3LYP), TD-DFT, MP2, CCSD(T) | Pople (e.g., 6-311G(d,p)), Dunning (cc-pVTZ) | Geometry Optimization, Vibrational Frequencies, Electronic Spectra, Reaction Mechanisms |

| GAMESS | RHF, UHF, MCSCF, DFT, MP2, CI | Various built-in Pople and Dunning sets | General purpose ab initio calculations, educational use |

| ORCA | DFT, MP2, Coupled-Cluster, Multireference Methods | Ahlrichs (def2-TZVP), Pople, Dunning | Spectroscopic properties of open-shell molecules, large system calculations |

| NWChem | DFT, MP2, Coupled-Cluster, Plane-Wave DFT | Wide range of Gaussian and plane-wave sets | High-performance parallel computing for large molecules and periodic systems |

Computational Cost and Algorithmic Complexity

The computational cost of a quantum chemistry calculation is a critical factor that dictates the feasibility of studying a molecule like this compound. This cost is determined by the algorithmic complexity of the chosen theoretical method and scales non-linearly with the size of the system, which is typically measured by the number of basis functions (N). umich.eduarxiv.org This scaling behavior means that doubling the size of the molecule can increase the calculation time by a factor of 8, 16, 32, or even more, depending on the method. stackexchange.com

Different methods have different scaling laws. For instance, Hartree-Fock (HF) theory formally scales as O(N⁴), while the more accurate MP2 method scales as O(N⁵). q-chem.comstackexchange.com Coupled-cluster methods, such as CCSD (Coupled Cluster Singles and Doubles), offer higher accuracy but at a greater cost, scaling as O(N⁶). umich.edustackexchange.com Density Functional Theory (DFT) methods typically exhibit a more favorable scaling of O(N³) to O(N⁴), making them a popular choice for medium to large-sized molecules. stackexchange.com The inherent trade-off between accuracy and computational expense is a central consideration in any computational study. q-chem.com

For a given method, the cost is also highly dependent on the number of basis functions, which in turn depends on the number of atoms and the size of the basis set chosen for each atom. arxiv.org Therefore, researchers must carefully select a level of theory and basis set that provides the required accuracy for the property of interest without incurring prohibitive computational time. umich.edu

The table below illustrates the typical scaling complexities for various quantum chemical methods.

| Method | Algorithmic Scaling | Relative Cost | Primary Application |

|---|---|---|---|

| Hartree-Fock (HF) | O(N⁴) | Moderate | Initial geometry optimization, reference wavefunction |

| Density Functional Theory (DFT) | O(N³)-O(N⁴) | Moderate | Geometries, electronic properties of medium-large systems |

| Møller-Plesset Perturbation Theory (MP2) | O(N⁵) | High | Inclusion of electron correlation, dispersion interactions |

| Coupled Cluster (CCSD) | O(N⁶) | Very High | High-accuracy energy and property calculations |

| Coupled Cluster with Perturbative Triples (CCSD(T)) | O(N⁷) | Extremely High | "Gold standard" for high-accuracy calculations on small molecules |

Validation of Computational Models with Experimental Data

The reliability of theoretical calculations on this compound is established by comparing the computed results with available experimental data. This validation process is crucial for confirming that the chosen computational model accurately describes the physical and chemical properties of the molecule. nih.gov Key areas of comparison include molecular geometry, electronic properties, and spectroscopic data.

Molecular Geometry: The optimized geometric parameters (bond lengths and angles) obtained from calculations are often compared with data from X-ray crystallography experiments on similar thiophene derivatives. mdpi.com A close agreement between the theoretical and experimental structures provides confidence in the computational model. researchgate.net For instance, DFT calculations using the B3LYP functional with a 6-311G basis set have shown good agreement with experimental bond lengths for thiophene-based structures. rsc.orgrsc.org

The following table presents a representative comparison of calculated and experimental bond lengths for the thiophene ring, illustrating the level of agreement typically achieved.

| Bond | Calculated Bond Length (Å) (Illustrative) | Experimental Bond Length (Å) (Illustrative) | Typical Difference (%) |

|---|---|---|---|

| C–S | 1.78 | 1.74 | ~2.3% |

| C=C | 1.35 | 1.37 | ~1.5% |

| C–C | 1.45 | 1.42 | ~2.1% |

Electronic Properties: Theoretical predictions of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are frequently validated against electrochemical measurements. nih.gov Cyclic voltammetry (CV) is an experimental technique that can be used to estimate the oxidation and reduction potentials of a molecule, which are then used to calculate the HOMO and LUMO energy levels. core.ac.ukresearchgate.netresearchgate.net The difference between these energy levels, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. nih.gov

The table below shows an example comparison of HOMO and LUMO energies for a substituted thiophene, as determined by DFT calculations and cyclic voltammetry.

| Property | Calculated (DFT) (eV) | Experimental (CV) (eV) |

|---|---|---|

| HOMO Energy | -5.83 | -5.59 |

| LUMO Energy | -1.60 | -3.76 |

| Energy Gap (LUMO-HOMO) | 4.23 | 1.83 |

Note: Data is illustrative for a poly(3-octyl-thiophene) and demonstrates the typical validation process. core.ac.ukresearchgate.net Discrepancies between theoretical (gas-phase) and experimental (condensed-phase) values are common and can be due to solvent effects and limitations of the theoretical model.

Spectroscopic Data: Another powerful validation method involves comparing computed absorption spectra with experimental UV-Vis spectra. rsc.org Time-dependent density functional theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate a theoretical UV-Vis spectrum. nih.govnih.gov A good match between the calculated absorption maxima (λmax) and the experimental spectrum confirms that the computational model can accurately predict the electronic transitions within the molecule. researchgate.netmdpi.com Any discrepancies can often be attributed to factors like solvent interactions or vibrational effects not fully captured in the calculation. researchgate.net

Applications of 2 Isobutylthiophene in Contemporary Materials Science

Organic Electronics and Conducting Polymers